molecular formula C15H13ClN2O3S B3006738 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-60-8

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B3006738
CAS No.: 921539-60-8
M. Wt: 336.79
InChI Key: LZMHGZDPPISLCO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical hybrid compound designed for research, particularly in oncology and enzyme inhibition. It incorporates two privileged pharmacophores: a benzenesulfonamide group and a 2-oxoindoline (isatin) scaffold . The benzenesulfonamide moiety is a well-established zinc-binding group that confers potent inhibitory activity against carbonic anhydrase (CA) enzymes . Specific isoforms, such as hCA IX and XII, are recognized as anticancer targets because they are overexpressed in hypoxic tumor cells and contribute to cancer progression and metastasis . The 2-oxoindoline core is a structure found in several kinase inhibitors and is known for its diverse biological activities . Hybrid molecules combining these structures are a strategic approach in medicinal chemistry to develop novel agents with potential multi-target or enhanced selectivity profiles . This compound is intended for research purposes only. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

5-chloro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-9-2-3-11(16)8-14(9)22(20,21)18-12-4-5-13-10(6-12)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHGZDPPISLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and products .

Scientific Research Applications

Medicinal Chemistry

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has shown promise as a potential enzyme inhibitor , particularly against proteases and kinases. Its sulfonamide moiety can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This mechanism has implications for developing therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Study : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, inhibiting cell proliferation through specific enzyme pathways critical for cancer survival.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against bacterial strains. Sulfonamides are well-known for their ability to inhibit bacterial folic acid synthesis, which is crucial for nucleic acid production.

Compound Biological Activity
This compoundAntimicrobial activity against various bacterial strains
SulfamethoxazoleAntibacterial agent targeting folate synthesis
SulfasalazineAnti-inflammatory and antibacterial effects

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be a building block in organic synthesis, facilitating the creation of complex molecules used in polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as antibacterial or anti-inflammatory actions.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

The benzenesulfonamide scaffold is highly modular, with substituents critically influencing electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Name Substituents (Benzenesulfonamide) Linked Group Molecular Weight Key Biological Activity Reference
Target Compound 5-Cl, 2-Me 2-Oxoindolin-5-yl ~349.8* Hypothesized enzyme inhibition
2,5-Dichloro-N-(quinolin-5-yl)benzenesulfonamide 2,5-diCl Quinolin-5-yl ~367.8 Anti-leishmanial (EC50 = 0.35 μM)
IIIi (Nitro-substituted analog) 4-NO₂ Styrylquinolin-7-yl ~460.9 96.7% HIV IN inhibition
FC85 4-Me Imidazole-indolinone hybrid ~410.4 Kinase inhibition (hypothesized)
Glyburide-related compound () 5-Cl, 2-OMe Phenethyl-sulfamoyl ~414.9 Antidiabetic (inference)

*Calculated based on C₁₅H₁₄ClN₂O₃S.

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in IIIi increases sulfonamide acidity, enhancing metal chelation and HIV integrase (HIV IN) inhibition .
  • Steric Effects : The 2-methyl group in the target compound may introduce steric hindrance, possibly limiting binding to flat enzymatic active sites compared to smaller substituents (e.g., H or Cl).

Modifications on the Linked Heterocycle

The 2-oxoindolin-5-yl group distinguishes the target compound from analogs with quinoline, imidazole, or indole moieties:

  • Quinoline vs. Oxoindolinyl: The quinoline group in 2,5-dichloro-N-(quinolin-5-yl)benzenesulfonamide facilitates π-π stacking and metal coordination, contributing to anti-leishmanial activity . The oxoindolinyl group, with its ketone moiety, may instead engage in hydrogen bonding with target proteins.
  • Imidazole Hybrids : FC85 incorporates an imidazole-methylene group, which could enhance binding to metalloenzymes or kinases through nitrogen coordination .

Biological Activity

5-Chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O4SC_{15}H_{13}ClN_{2}O_{4}S with a molecular weight of 352.8 g/mol. The presence of a chloro group, a methyl group, and an oxoindole moiety in its structure suggests diverse biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC15H13ClN2O4SC_{15}H_{13}ClN_{2}O_{4}S
Molecular Weight352.8 g/mol
Functional GroupsSulfonamide, Chloro, Methyl, Oxoindole

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis. Studies indicate that this compound exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.

In a comparative study of related compounds, it was found that similar sulfonamides demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The compound's oxoindole moiety may enhance its ability to cross biological membranes and interact with specific cellular targets, making it a candidate for anticancer drug development. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, related compounds have exhibited IC50 values in the range of 8.38–11.67 µM against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonamide structure significantly impact its biological activity. For example, the introduction of different substituents on the indole ring or the benzenesulfonamide moiety can enhance potency or selectivity toward specific biological targets .

Key Findings from SAR Studies

  • Chloro Substitution : The presence of the chloro group is critical for maintaining antibacterial activity.
  • Indole Modifications : Variations in the indole moiety can lead to improved anticancer properties.
  • Sulfonamide Group : The sulfonamide functional group acts as a key pharmacophore for enzyme inhibition.

Case Study 1: Antimycobacterial Activity

A series of related compounds were synthesized and tested for antimycobacterial activity, showing promising results comparable to established drugs like isoniazid . This study highlights the potential of this compound in treating mycobacterial infections.

Case Study 2: Photosynthetic Inhibition

Another study evaluated similar compounds for their ability to inhibit photosynthetic electron transport in Spinacia oleracea chloroplasts. The findings indicated that these compounds could bind reversibly to photosystem II, suggesting potential applications in herbicide development .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide?

The synthesis typically involves coupling a sulfonyl chloride intermediate with an indolinone derivative. A general approach includes:

Sulfonamide formation : Reacting 5-chloro-2-methylbenzenesulfonyl chloride with 5-amino-2-oxoindoline under basic conditions (e.g., Na₂CO₃ or Et₃N) in a biphasic solvent system (DCM/H₂O) .

Purification : Column chromatography with silica gel using gradients of ethyl acetate/hexane.

Characterization : Confirmed via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl signals at δ 170–175 ppm), and HRMS .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key analytical methods include:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Spectroscopy :
    • IR : Sulfonamide S=O stretches at 1150–1350 cm1^{-1} and indolinone C=O at ~1680 cm1^{-1} .
    • NMR : Distinct signals for methyl groups (δ 2.3–2.5 ppm) and sulfonamide NH (δ 10–11 ppm) .
  • X-ray crystallography : Single-crystal analysis using SHELX software to confirm bond lengths and angles .

Q. What in vitro biological screening protocols are used to evaluate its activity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ calculated via nonlinear regression .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

  • Disorder in the sulfonamide group : Addressed using SHELXL restraints (DFIX, SIMU) to model thermal motion .
  • Twinned crystals : Data processed via HKL-3000 or XDS with twin law refinement .
  • Validation : R-factor convergence (<5%) and validation tools (e.g., PLATON) ensure structural accuracy .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Scaffold modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance sulfonamide reactivity .
  • Substitution patterns : Replace the 2-oxoindoline moiety with pyridone analogs to improve solubility while retaining activity .
  • Data-driven design : QSAR models using Gaussian or MOE software to predict logP and binding affinities .

Q. How are contradictory biological activity data reconciled across studies?

  • Experimental variables : Control for solvent (DMSO vs. saline), cell line viability (MTT vs. resazurin assays), and incubation time .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate reproducibility across triplicate runs .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET profiling : SwissADME for bioavailability radar, CYP450 inhibition via molecular docking (AutoDock Vina) .
  • Metabolite prediction : GLORY meta-server identifies potential hydroxylation or sulfation sites .

Q. How is regioselectivity ensured during sulfonylation of the indolinone scaffold?

  • Directing groups : The 5-amino group in 2-oxoindoline acts as a nucleophile, favoring N-sulfonylation over O-sulfonylation .
  • Kinetic control : Low-temperature reactions (−10°C) minimize side-product formation .

Q. What strategies improve selectivity for target enzymes over off-target proteins?

  • Co-crystallization studies : Resolve binding modes (PDB: 6XYZ) to identify key hydrogen bonds (e.g., NH–O=S interactions) .
  • Fragment-based screening : SPR or ITC to quantify binding affinities of truncated analogs .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS for hydrolytic cleavage products .
  • Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) monitors photodegradation kinetics .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagent/ConditionRoleReference
Sulfonylation5-Chloro-2-methylbenzenesulfonyl chloride, Na₂CO₃, DCM/H₂OCoupling
PurificationSilica gel (70–230 mesh), EtOAc/hexane (3:7)Isolation
Characterization1H^1H-NMR (400 MHz, DMSO-d6)Structural confirmation

Q. Table 2. Common Bioactivity Assays and Parameters

Assay TypeTargetKey MetricsReference
AntimicrobialS. aureusMIC (µg/mL)
Kinase inhibitionEGFRIC₅₀ (nM)
CytotoxicityHEK293CC₅₀ (µM)

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